2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide
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Description
2-(3-(((4-ethylphenyl)amino)methyl)-7-methoxy-2-oxoquinolin-1(2H)-yl)acetamide is a useful research compound. Its molecular formula is C21H23N3O3 and its molecular weight is 365.433. The purity is usually 95%.
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Mechanism of Action
Target of Action
Given its structure, it is likely to interact with proteins or enzymes that have affinity for aromatic compounds and amines .
Mode of Action
The compound’s mode of action involves interactions with its targets, likely through non-covalent interactions such as hydrogen bonding, pi-stacking, and electrostatic interactions. The presence of the aromatic ring and the amine group suggests potential for these types of interactions .
Biochemical Pathways
Based on its structure, it could potentially be involved in pathways related to aromatic compound metabolism or amine-related reactions .
Pharmacokinetics
For instance, the aromatic ring could enhance membrane permeability, aiding absorption and distribution, while the amine group could be involved in metabolism and excretion processes .
Result of Action
Given its potential targets and mode of action, it could influence cellular processes related to the function of proteins or enzymes that interact with aromatic compounds and amines .
Action Environment
Environmental factors such as pH, temperature, and the presence of other molecules could influence the compound’s action, efficacy, and stability. For example, changes in pH could affect the protonation state of the amine group, potentially influencing its interaction with targets. Similarly, high temperatures could increase the compound’s reactivity, while the presence of other molecules could either facilitate or hinder its interactions with its targets .
Properties
IUPAC Name |
2-[3-[(4-ethylanilino)methyl]-7-methoxy-2-oxoquinolin-1-yl]acetamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H23N3O3/c1-3-14-4-7-17(8-5-14)23-12-16-10-15-6-9-18(27-2)11-19(15)24(21(16)26)13-20(22)25/h4-11,23H,3,12-13H2,1-2H3,(H2,22,25) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NIFRVIQFNHVXPS-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=CC=C(C=C1)NCC2=CC3=C(C=C(C=C3)OC)N(C2=O)CC(=O)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H23N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
365.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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